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L-3-Methylaspartic acid

Cat. No.: B1578990
M. Wt: 147.13
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Description

Significance as a Non-Proteinogenic Amino Acid in Biological Systems

Non-proteinogenic amino acids are not incorporated into proteins during ribosomal translation but are integral to a wide array of biological processes. researchgate.netnih.gov They can function as signaling molecules, metabolic intermediates, and constituents of natural products with potent biological activities. nih.govasm.org L-3-Methylaspartic acid exemplifies this functional diversity.

A primary role of this compound is as a key intermediate in the methylaspartate cycle , a metabolic pathway used by some microorganisms, particularly haloarchaea, for the assimilation of carbon from simple two-carbon compounds like acetate (B1210297). frontiersin.orgnih.gov This cycle allows these organisms to convert acetyl-CoA into essential building blocks for cellular growth. frontiersin.org The pathway involves the conversion of glutamate (B1630785) to L-threo-3-methylaspartate, a reaction catalyzed by the enzyme glutamate mutase. umich.edunih.govnih.gov

Furthermore, this compound is a crucial building block in the biosynthesis of several complex natural products, including a number of antibiotics. mdpi.comumich.edu For instance, it is a component of the lipopeptide antibiotic friulimicin, produced by Actinoplanes friuliensis, and the macrolactam antibiotic vicenistatin (B134152). mdpi.comresearchgate.net In the biosynthesis of these antibiotics, L-glutamic acid is converted to (2S,3S)-3-methylaspartic acid, which is then incorporated into the growing polyketide or peptide chain. umich.edu

The study of enzymes that act on this compound, such as methylaspartate ammonia-lyase, has also been a subject of research. This enzyme catalyzes the reversible conversion of L-threo-3-methylaspartic acid to mesaconic acid and ammonia (B1221849). nih.gov Understanding the structure and function of these enzymes provides insights into their catalytic mechanisms and their potential for use in biocatalysis to synthesize valuable chemical compounds.

Historical Context of this compound Discovery and Early Research

The discovery of this compound is rooted in the study of natural products produced by microorganisms. In a communication published in the Journal of the American Chemical Society in 1960, researchers reported the isolation and identification of α[L],β-methylaspartic acid as a constituent of the polypeptide antibiotic Aspartocin . acs.orgacgpubs.orgresearchgate.net Aspartocin is produced by strains of Streptomyces griseus and Streptomyces violaceus. acgpubs.orgresearchgate.net This finding was significant as it added a new, unusual amino acid to the growing list of components found in peptide antibiotics. acgpubs.org

Early research following its discovery focused on understanding its metabolism. The enzyme glutamate mutase , which catalyzes the formation of L-threo-3-methylaspartate from L-glutamate, was a key area of investigation. umich.edunih.govias.ac.in These studies, particularly on the enzyme from Clostridium tetanomorphum, revealed the involvement of a coenzyme B12-dependent mechanism for this carbon skeleton rearrangement. nih.govnih.govias.ac.in

Simultaneously, the enzyme methylaspartate ammonia-lyase (MAL) , which degrades L-3-methylaspartate, was also characterized. nih.gov Early work described its role in the fermentation of glutamate by anaerobic bacteria. nih.gov The purification and characterization of MAL from various facultative anaerobes further expanded the understanding of its distribution and properties.

More recently, the discovery of the methylaspartate cycle in haloarchaea in the early 2010s represented a significant advancement in understanding the broader metabolic importance of this compound. frontiersin.orgnih.govnih.gov This research elucidated a complete metabolic pathway where this compound is a central intermediate, solidifying its role in the carbon metabolism of these extremophilic microorganisms. frontiersin.orgnih.gov

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

PropertyValue
IUPAC Name (2S,3S)-2-Amino-3-methylbutanedioic acid
Molecular Formula C₅H₉NO₄
Molar Mass 147.13 g/mol
Common Synonyms L-threo-3-Methylaspartate, 3-Methyl-L-aspartic acid
Biological Source Found in antibiotics (e.g., Aspartocin, Friulimicin), Haloarchaea
Key Metabolic Role Intermediate in the Methylaspartate Cycle, Antibiotic Precursor

Table 1: General Properties of this compound

EnzymeOrganismSubstrateKₘ (mM)kcat (s⁻¹)
Methylaspartate Ammonia-LyaseCitrobacter amalonaticus(2S,3S)-3-Methylaspartic acid1.0017.6
Methylaspartate Ammonia-LyaseClostridium tetanomorphum(2S,3S)-3-Methylaspartic acid--
Methylaspartate Ammonia-LyaseCarboxydothermus hydrogenoformans(2S,3S)-3-Methylaspartic acid1678

Properties

Molecular Weight

147.13

Origin of Product

United States

Enzymatic Transformations and Reaction Mechanisms of L 3 Methylaspartic Acid

L-3-Methylaspartate Ammonia (B1221849) Lyase (MAL) (EC 4.3.1.2)

L-3-Methylaspartate ammonia-lyase (MAL), also known as β-methylaspartase, is the key enzyme responsible for the reversible conversion of L-threo-3-methylaspartic acid to mesaconic acid and ammonia. wikipedia.org This enzyme belongs to the family of lyases, specifically the carbon-nitrogen lyases. polimi.it It plays a significant role in the nitrogen metabolism and the C5-branched dibasic acid metabolism of various microorganisms. wikipedia.org The best-characterized MALs are those from Citrobacter amalonaticus and Clostridium tetanomorphum. nih.gov

Catalytic Mechanism of L-3-Methylaspartic Acid Deamination and Mesaconate Amination

The catalytic mechanism of MAL has been a subject of detailed investigation, revealing a sophisticated process involving distinct intermediates and a dependency on the substrate's stereochemistry.

The mechanism of ammonia elimination from this compound by MAL is not uniform and is highly dependent on the stereochemistry of the substrate. Isotope effect studies, particularly using ¹⁵N-isotopes, have been instrumental in elucidating these mechanistic nuances.

For the natural substrate, (2S,3S)-3-methylaspartic acid, the reaction proceeds through a concerted mechanism . In this pathway, the cleavage of the Cβ-H and Cα-N bonds occurs in the same transition state. nih.gov This is supported by ¹⁵N-isotope effect studies for V/K, which show a value of 1.0246 ± 0.0013 for (2S,3S)-3-methylaspartic acid. nih.gov A similar concerted mechanism is observed for (2S)-aspartic acid, with a ¹⁵N-isotope effect of 1.0390 ± 0.0031. nih.gov

In contrast, the deamination of (2S,3R)-3-methylaspartic acid follows a stepwise carbocationic mechanism . nih.gov This indicates that a change in the stereochemistry at the C-3 position of the substrate induces a fundamental shift in the catalytic strategy employed by the enzyme.

SubstrateStereochemistryProposed Mechanism15N-Isotope Effect (V/K)
3-Methylaspartic acid(2S,3S)Concerted1.0246 ± 0.0013
Aspartic acid(2S)Concerted1.0390 ± 0.0031
3-Methylaspartic acid(2S,3R)Stepwise CarbocationicNot specified

A key feature of the MAL-catalyzed reaction is the formation of an enolate anion intermediate. researchgate.net This intermediate is generated through the abstraction of a proton from the C-3 position of this compound by a general base catalyst in the active site. nih.gov The resulting enolate intermediate is stabilized through interactions with a divalent metal ion, typically Mg²⁺, and other active site residues. researchgate.netebi.ac.uk The collapse of this stabilized intermediate leads to the elimination of ammonia. nih.gov This mechanism is characteristic of enzymes in the enolase superfamily, to which MAL belongs. ebi.ac.uk

The catalytic activity of L-3-Methylaspartate Ammonia Lyase is critically dependent on the presence of divalent and monovalent cations, specifically Mg²⁺ and K⁺.

Magnesium (Mg²⁺): This divalent cation is an essential cofactor for MAL. ebi.ac.uk It plays a crucial role in the catalytic mechanism by coordinating with the substrate and stabilizing the negatively charged enolate intermediate formed after the abstraction of the C-3 proton. researchgate.net This stabilization is vital for the subsequent elimination of ammonia.

Potassium (K⁺): The presence of K⁺ is also required for the optimal activity of MAL. While its precise role is less defined than that of Mg²⁺, it is known to act as an activator. Interestingly, ammonium (B1175870) ions can also bind to the K⁺ site and activate the enzyme. The concentration of K⁺ has been shown to influence the magnitude of primary deuterium (B1214612) isotope effects in the reaction, suggesting its involvement in steps related to catalysis.

The elimination of ammonia from L-threo-3-methylaspartic acid catalyzed by MAL is a reversible anti-elimination . ebi.ac.uk This means that the hydrogen atom at the C-3 position and the amino group at the C-2 position are removed from opposite faces of the molecule. The enzyme exhibits high stereospecificity, acting on L-threo-β-methylaspartate ((2S,3S)-3-methylaspartate) to produce mesaconate. ebi.ac.uk It can also utilize L-erythro-β-methylaspartate ((2S,3R)-3-methylaspartate) as a substrate. ebi.ac.uk

Structure-Function Relationships of L-3-Methylaspartate Ammonia Lyase

The three-dimensional structure of MAL reveals important insights into its catalytic mechanism and substrate specificity. MALs are typically homodimers, with each subunit having a molecular weight of approximately 45 kDa. nih.gov Structurally, they belong to the enolase superfamily and possess a characteristic TIM barrel domain. wikipedia.org

The active site is located within this domain and contains several key residues essential for binding and catalysis.

ResidueOrganism (if specified)Role in Catalysis
Lys-331Clostridium tetanomorphumActs as a general base to abstract the 3-proton from the substrate, initiating the formation of the enolate intermediate. researchgate.netebi.ac.uk
His-194Clostridium tetanomorphumProvides a positive charge to stabilize the enolate intermediate and is involved in binding the amine group of the substrate. ebi.ac.uk
Gln-329Citrobacter amalonaticusInteracts with the carboxylic group of the substrate and is involved in the stabilization of the enolate anion intermediate. nih.gov
L384Clostridium tetanomorphumContributes to a hydrophobic pocket that interacts with the methyl group of 3-methylaspartate, playing a role in substrate specificity. nih.gov

The hydrophobic interactions provided by the methyl group of this compound are crucial for the proper binding of the substrate in the active site. nih.govnih.gov This is evidenced by the significantly lower affinity (higher Km) of the enzyme for aspartic acid, which lacks this methyl group. nih.gov The precise arrangement of these and other active site residues ensures the correct orientation of the substrate for efficient catalysis and dictates the stereochemical outcome of the reaction.

Kinetic Characterization of L-3-Methylaspartate Ammonia Lyase Activity

Methylaspartate Mutase (GM) (EC 5.4.99.1)

Methylaspartate mutase, also known as glutamate (B1630785) mutase, is a vitamin B12 (cobalamin)-dependent enzyme that catalyzes the reversible carbon skeleton rearrangement of L-glutamate to L-threo-3-methylaspartate. researchgate.netacs.org This isomerization reaction is a key step in the fermentation of glutamate by certain anaerobic bacteria, such as Clostridium tetanomorphum. researchgate.net

The reaction mechanism is complex and involves radical intermediates. The Co-C bond of the adenosylcobalamin cofactor undergoes homolytic cleavage to generate a 5'-deoxyadenosyl radical and cob(II)alamin. acs.org The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the substrate, L-glutamate, to form a substrate radical. acs.org This radical undergoes a rearrangement, which is thought to proceed through a fragmentation-recombination pathway involving a glycyl radical and acrylate (B77674). acs.org The rearranged product radical then abstracts a hydrogen atom from 5'-deoxyadenosine (B1664650) to yield this compound and regenerate the 5'-deoxyadenosyl radical, which can then recombine with cob(II)alamin to reform the active cofactor.

Catalysis of L-Glutamate to L-threo-3-Methylaspartate Interconversion

The reversible conversion of L-glutamate to L-threo-3-methylaspartate is a carbon skeleton rearrangement catalyzed by the enzyme glutamate mutase (also known as methylaspartate mutase). ebi.ac.ukwikipedia.org This enzyme is a member of the isomerase family and specifically acts as an intramolecular transferase. wikipedia.org The reaction involves the interchange of a hydrogen atom on carbon-4 of glutamate with the glycyl group on carbon-3. google.com This transformation is a critical step in the glutamate fermentation pathway in various anaerobic microorganisms, such as Clostridium cochlearium. ebi.ac.uk

Mechanism of Radical-Based Rearrangement

The rearrangement of L-glutamate to L-threo-3-methylaspartate proceeds through a sophisticated radical-based mechanism, a hallmark of adenosylcobalamin-dependent enzymes. google.comacs.org The catalytic cycle is initiated by the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin cofactor. ebi.ac.ukacs.org This homolysis is significantly accelerated by the enzyme, by a factor of a trillion-fold, to generate a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. google.com

The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C4 position of the L-glutamate substrate, forming 5'-deoxyadenosine and a substrate radical. ebi.ac.ukacs.org This substrate radical undergoes a complex rearrangement. Experimental evidence supports a fragmentation-recombination pathway where the glutamyl radical fragments into acrylate and a glycyl radical. acs.orgdntb.gov.ua These two radical species then recombine to form the methylaspartyl radical. ebi.ac.uk Finally, the methylaspartyl radical abstracts a hydrogen atom from 5'-deoxyadenosine to yield the product, L-threo-3-methylaspartate, and regenerate the 5'-deoxyadenosyl radical, which can then recombine with cob(II)alamin to reform the active cofactor. ebi.ac.uk

The proposed steps in the radical-based rearrangement are summarized below:

Homolysis of Adenosylcobalamin: Ado-Cbl → Ado• + Cbl(II)

Hydrogen Abstraction: Ado• + L-Glutamate → Ado-H + L-Glutamyl Radical

Fragmentation: L-Glutamyl Radical → Acrylate + Glycyl Radical

Recombination: Acrylate + Glycyl Radical → L-threo-3-Methylaspartyl Radical

Product Formation: L-threo-3-Methylaspartyl Radical + Ado-H → L-threo-3-Methylaspartate + Ado•

Cofactor Reformation: Ado• + Cbl(II) → Ado-Cbl

The enzyme's active site plays a crucial role in controlling the conformation of the substrate radical, facilitating the fragmentation and subsequent recombination steps. acs.org

Role of Cobamide Cofactor in Methylaspartate Mutase Function

The cobamide cofactor, adenosylcobalamin (AdoCbl), is central to the function of glutamate mutase. wikipedia.orggenome.jp Its primary role is to serve as a precursor to the 5'-deoxyadenosyl radical, which is the initiator of the radical-based rearrangement. google.comresearchgate.net The unique and relatively weak cobalt-carbon bond in AdoCbl is key to its function, allowing for homolytic cleavage to generate the necessary radical species. acs.org

The enzyme's active site environment is proposed to facilitate this bond homolysis. google.com The structure of cobamides can be diverse, and subtle changes in their structure can significantly impact their binding affinity to the enzyme. nih.govnih.gov For instance, the lower ligand of the cobamide can influence its binding to mutases. nih.gov While these structural variations can affect binding, their impact on the catalytic rate of the enzyme is often modest. nih.gov In the context of glutamate mutase, the histidine residue (His16) in the active site acts as an axial ligand to the cobalt ion of the cobalamin cofactor, which is thought to stabilize the cob(II)alamin intermediate formed after homolysis. ebi.ac.uk This stabilization helps to lower the activation energy for the initial step of the catalytic cycle. ebi.ac.uk

L-Aspartate β-Decarboxylase (Asd) Mediated Transformations of this compound

Following its formation from L-glutamate, this compound can undergo further enzymatic transformation. One such key reaction is its conversion to 2-aminobutyric acid, a valuable chiral precursor for several important drugs. acs.org This conversion is mediated by L-aspartate β-decarboxylase.

Conversion of this compound to 2-Aminobutyric Acid

The enzymatic synthesis of L-2-aminobutyric acid (L-ABA) can be achieved through the β-decarboxylation of this compound. acs.org This reaction is catalyzed by L-aspartate β-decarboxylase (Asd), an enzyme that removes the β-carboxyl group from its substrate. acs.org While the natural substrate for Asd is L-aspartate, which it converts to L-alanine, the enzyme can be utilized to act on this compound. acs.orgrsc.org

Isomerization: L-glutamate is converted to (2S,3S)-3-methylaspartate by glutamate mutase. acs.org

Decarboxylation: (2S,3S)-3-methylaspartate is then decarboxylated by L-aspartate β-decarboxylase to yield L-2-aminobutyric acid. acs.org

This biocatalytic route provides a more cost-effective and environmentally friendly process for the industrial production of L-ABA compared to traditional chemical methods. acs.org

Engineering L-Aspartate β-Decarboxylase for Activity Towards this compound

The wild-type L-aspartate β-decarboxylase exhibits negligible activity towards this compound. acs.org Therefore, protein engineering strategies have been employed to enhance the enzyme's catalytic efficiency for this non-natural substrate. Through techniques such as site-directed mutagenesis and directed evolution, variants of Asd with significantly improved activity for the decarboxylation of this compound have been developed. acs.orgdntb.gov.ua

For example, a mutant Asd was created that demonstrated high activity towards 3-methylaspartate, enabling a 98.9% conversion of L-glutamate to L-ABA in a coupled enzyme system. acs.org Another study focused on improving the catalytic ability of Asd under near-neutral pH conditions, which is often a limitation for decarboxylases that typically function in acidic environments. rsc.org By substituting a glutamic acid residue with arginine on the enzyme's surface (E88R variant), the specific activity was more than doubled, and its stability over a wider pH range was dramatically increased. rsc.org Such engineered enzymes hold great promise for industrial applications in multi-enzyme cascade reactions. rsc.org

Table of Kinetic Parameters for Wild-Type and Engineered L-Aspartate β-Decarboxylase

Enzyme VariantSubstrateSpecific Activity (U/mg)Optimal pHReference
Wild-Type AsdL-Aspartate230Acidic rsc.org
E88R Variant AsdL-Aspartate481Near-Neutral rsc.org
Mutant Asd3-MethylaspartateHigh Activity (Specific value not provided)Not Specified acs.org

Metabolic Pathways Involving L 3 Methylaspartic Acid

Catabolic Pathways of L-Glutamic Acid Incorporating L-3-Methylaspartic Acid

In certain anaerobic bacteria, L-glutamic acid is fermented to produce energy and various metabolic end products. This compound is a key intermediate in one of the primary pathways for this fermentation process.

Role in Acetyl-Coenzyme A Formation in Anaerobic Bacteria

In obligate anaerobes like Clostridium tetanomorphum, the fermentation of glutamate (B1630785) proceeds through the methylaspartate pathway. This pathway ultimately leads to the formation of acetyl-CoA and other products like butyrate, acetate (B1210297), and carbon dioxide. The initial step involves the conversion of L-glutamate to L-threo-3-methylaspartate. Subsequent enzymatic reactions convert L-3-methylaspartate into intermediates that are eventually cleaved to form pyruvate. This pyruvate is then decarboxylated to generate acetyl-CoA, which can enter various energy-yielding downstream processes.

Mesaconic Acid Pathway in Clostridium tetanomorphum

The fermentation of L-glutamic acid in Clostridium tetanomorphum and related species occurs via the methylaspartate pathway, which is distinguished by the formation of mesaconic acid as a central intermediate. nih.govasm.orgweebly.com This pathway involves a series of unique enzymatic reactions. nih.govasm.org

The process begins with the conversion of L-glutamate to L-threo-3-methylaspartate, a rearrangement reaction catalyzed by the coenzyme B12-dependent enzyme glutamate mutase. weebly.comresearchgate.net Following this, L-3-methylaspartate is deaminated by methylaspartate ammonia-lyase to yield mesaconic acid. weebly.comresearchgate.net Mesaconic acid is then hydrated to form citramalate, which is subsequently cleaved into acetate and pyruvate. weebly.com The pyruvate generated from this cleavage is then available for conversion into acetyl-CoA, CO2, and reduced ferredoxin, linking the pathway to the cell's central energy metabolism. weebly.com The methylaspartate pathway is characteristic of several Clostridium species. nih.govasm.org

Key Enzymes in the Mesaconic Acid Pathway of Clostridium tetanomorphum
EnzymeReaction CatalyzedCofactor
Glutamate MutaseL-Glutamic acid → L-threo-3-Methylaspartic acidCoenzyme B12 (Adenosylcobalamin)
Methylaspartate Ammonia-LyaseL-threo-3-Methylaspartic acid → Mesaconic acid + NH₃None
MesaconaseMesaconic acid + H₂O → (S)-Citramalic acidFe²⁺
Citramalate Lyase(S)-Citramalic acid → Acetic acid + Pyruvic acidMg²⁺

Anabolic Methylaspartate Cycle in Haloarchaea

In contrast to the catabolic pathway in clostridia, haloarchaea (salt-loving archaea) utilize an anabolic pathway known as the methylaspartate cycle for the assimilation of acetate. nih.govresearchgate.netnih.gov This cycle represents a third pathway for converting acetyl-CoA into cellular building blocks, distinct from the more common glyoxylate cycle and ethylmalonyl-CoA pathway. nih.govresearchgate.net

In this cycle, acetyl-CoA is oxidized to glyoxylate, with L-3-methylaspartate serving as a characteristic intermediate. nih.govresearchgate.netnih.gov The cycle begins with the transformation of acetyl-CoA to glutamate. Glutamate is then rearranged to form L-3-methylaspartate, which is subsequently deaminated to mesaconate. nih.gov Mesaconate is activated to mesaconyl-CoA, hydrated to β-methylmalyl-CoA, and finally cleaved to yield glyoxylate and propionyl-CoA. nih.gov The glyoxylate can then be condensed with another molecule of acetyl-CoA to produce malate, a precursor for biosynthesis. nih.govresearchgate.net This cycle is particularly important for haloarchaea growing on substrates like fatty acids or acetate that are metabolized via acetyl-CoA. nih.govresearchgate.net Research suggests the methylaspartate cycle is an adaptation that couples carbon and nitrogen metabolism and is prevalent in haloarchaeal species that also synthesize polyhydroxyalkanoates, a carbon storage compound. nih.govresearchgate.net

Core Reactions of the Methylaspartate Cycle
SubstrateEnzymeProduct
L-Glutamic acidGlutamate MutaseL-threo-3-Methylaspartic acid
L-threo-3-Methylaspartic acidMethylaspartate Ammonia-LyaseMesaconic acid
Mesaconyl-CoAMesaconyl-CoA Hydrataseβ-Methylmalyl-CoA
β-Methylmalyl-CoAβ-Methylmalyl-CoA LyaseGlyoxylate + Propionyl-CoA
Glyoxylate + Acetyl-CoAMalate SynthaseMalate

Involvement in C5-Branched Dibasic Acid Metabolism

The C5-branched dibasic acid metabolism pathway, as characterized in organisms like Arabidopsis thaliana, involves the conversion of pyruvate into intermediates for amino acid biosynthesis. pathbank.org This pathway generates compounds such as (R)-citramalate, citraconic acid, and D-erythro-3-methylmalate. pathbank.org While this compound is a C5-branched dibasic acid, its direct role as an intermediate in this specific metabolic pathway in plants is not established. The intermediates citramalate and mesaconate, which are structurally related and are part of the bacterial methylaspartate pathway, are distinct from the primary intermediates described in the plant C5-branched dibasic acid pathway.

Engineered Biosynthesis Pathways for Related Chemical Intermediates

The unique enzymes that use this compound as a substrate have become valuable tools in metabolic engineering for the production of specialty chemicals.

Microbial Production of Mesaconic Acid from L-Glutamic Acid

There is significant interest in producing mesaconic acid, a valuable platform chemical, from renewable resources using microbial fermentation. proquest.com Metabolic engineering strategies have been developed to create microbial cell factories for this purpose. One successful approach involves engineering Escherichia coli to express the two key enzymes from the Clostridium tetanomorphum glutamate fermentation pathway: glutamate mutase and 3-methylaspartate ammonia-lyase. proquest.comresearchgate.net

In this engineered pathway, endogenous or supplemented L-glutamic acid is first converted to this compound by the recombinant glutamate mutase. proquest.com Subsequently, the expressed 3-methylaspartate ammonia-lyase catalyzes the deamination of this compound to produce mesaconic acid. proquest.com Further optimizations, such as discovering and co-expressing the reactivatase enzyme for glutamate mutase and engineering the coenzyme B12 regeneration pathway in E. coli, have led to significant improvements in mesaconic acid titers, achieving levels of up to 7.81 g/L in shake flask experiments with glutamate feeding. researchgate.net This work demonstrates the potential for the bio-based manufacturing of mesaconic acid, moving away from traditional chemical synthesis methods that can be hazardous to the environment. proquest.com

Enzymatic Biosynthesis of L-2-Aminobutyric Acid

The biosynthesis of L-2-aminobutyric acid (L-ABA), a significant chiral precursor for several important pharmaceuticals, can be achieved through a novel enzymatic cascade that utilizes this compound as a key intermediate. This biotechnological approach presents an alternative to traditional chemical synthesis and other biocatalytic routes that may rely on more expensive substrates. acs.orgwipo.int The pathway involves a two-step enzymatic reaction starting from L-glutamate.

The first step in this biosynthetic route is the isomerization of L-glutamate to (2S,3S)-3-methylaspartate. This reaction is catalyzed by the enzyme glutamate mutase (GM). acs.org Subsequently, this compound undergoes β-decarboxylation to yield L-2-aminobutyric acid. This second step is facilitated by the enzyme L-aspartate-β-decarboxylase (Asd). acs.orgwipo.int

A patented method describes the preparation of L-2-aminobutyric acid by employing this double enzyme series connection. wipo.int In this process, recombinant Escherichia coli are used to express L-glutamate mutase and L-aspartate-β-decarboxylase separately. The two enzymes are then introduced into a reaction system with L-glutamic acid as the substrate. Under specific conditions, where the concentration of L-aspartate-β-decarboxylase was 2 mg/mL and the reaction proceeded for 24 hours, a molar conversion rate of 85.00% was achieved, yielding 8.5 mmol/L of L-2 aminobutyric acid. wipo.int This method is highlighted as a safer and more environmentally friendly alternative to chemical production methods. wipo.int

The key components and outcomes of this enzymatic pathway are summarized in the table below.

StepSubstrateEnzymeProductReported Molar Conversion Rate
1L-Glutamic acidGlutamate Mutase (GM)(2S,3S)-3-Methylaspartic acidNot specified
2(2S,3S)-3-Methylaspartic acidL-aspartate-β-decarboxylase (Asd) (mutant)L-2-Aminobutyric acid98.9% (overall from L-glutamate) acs.org
Overall CascadeL-Glutamic acidGlutamate Mutase & L-aspartate-β-decarboxylaseL-2-Aminobutyric acid85.00% wipo.int

Stereochemistry and Diastereoisomers of L 3 Methylaspartic Acid in Enzymatic Contexts

Diastereoisomeric Forms: (2S,3S)-L-3-Methylaspartic Acid and (2S,3R)-L-3-Methylaspartic Acid

Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties and chemical reactivities. iitk.ac.inbyjus.com For L-3-Methylaspartic acid, the two key diastereomers are the (2S,3S) and (2S,3R) forms.

(2S,3S)-L-3-Methylaspartic Acid : This isomer is also known as L-threo-3-methylaspartic acid. ebi.ac.uknih.gov It is the natural substrate for the enzyme L-3-Methylaspartate Ammonia (B1221849) Lyase (MAL). nih.gov The enzyme catalyzes the reversible elimination of ammonia from this substrate to form mesaconate. ebi.ac.ukwikipedia.org

(2S,3R)-L-3-Methylaspartic Acid : This isomer is referred to as L-erythro-3-methylaspartic acid. ebi.ac.uk While not the primary substrate, MAL can also catalyze the deamination of this diastereomer, although the reaction proceeds through a different mechanism and at a different rate compared to the (2S,3S) form. ebi.ac.uknih.gov

The distinction between these forms is crucial as the spatial orientation of the methyl group and the amino group relative to the carboxyl groups dictates how the molecule fits into the enzyme's active site.

Property(2S,3S)-L-3-Methylaspartic Acid(2S,3R)-L-3-Methylaspartic Acid
Common Name L-threo-3-methylaspartic acidL-erythro-3-methylaspartic acid
Synonym (2S,3S)-2-amino-3-methylsuccinic acid nih.gov(2S,3R)-2-amino-3-methylsuccinic acid
Enzymatic Role Natural substrate for L-3-Methylaspartate Ammonia Lyase nih.govAlternative substrate for L-3-Methylaspartate Ammonia Lyase ebi.ac.uk
Reaction Product Mesaconate + Ammonia nih.govMesaconate + Ammonia nih.gov

Stereoselectivity and Diastereoselectivity of L-3-Methylaspartate Ammonia Lyase

L-3-Methylaspartate Ammonia Lyase (MAL, EC 4.3.1.2) is an enzyme that demonstrates both stereoselectivity and diastereoselectivity. It preferentially catalyzes the reversible deamination of L-threo-3-methylaspartic acid ((2S,3S)-isomer) over other stereoisomers. nih.govnih.gov The enzyme belongs to the lyase family and is involved in nitrogen metabolism. wikipedia.org

While the enzyme's primary substrate is the (2S,3S)-isomer, it can also process the (2S,3R)-isomer. ebi.ac.uk The wild-type enzyme, when catalyzing the reverse reaction (amination of mesaconate), produces both (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid, highlighting its inherent but imperfect diastereoselectivity. nih.gov

Research has shown that the diastereoselectivity of MAL can be significantly altered through site-directed mutagenesis. By targeting key amino acid residues in the active site, such as Lys331, His194, and Gln329, mutant enzymes have been created with strongly enhanced diastereoselectivity. For instance, the K331A, H194A, and Q329A mutants catalyze the conversion of mesaconate to yield only the (2S,3S) diastereomer, with no detectable formation of the (2S,3R) form. nih.gov This indicates that these residues play a crucial role in positioning the substrate and stabilizing the reaction intermediate, thereby controlling the stereochemical outcome. nih.gov

Enzyme VariantSubstrate(s)Key Finding
Wild-Type MAL (2S,3S)-3-methylaspartic acid, (2S,3R)-3-methylaspartic acid, Mesaconate ebi.ac.uknih.govCatalyzes the deamination of both diastereomers and the amination of mesaconate to a mixture of both. nih.gov
K331A Mutant MesaconateIn the amination direction, produces only (2S,3S)-3-methylaspartic acid. nih.gov
H194A Mutant MesaconateShows strongly enhanced diastereoselectivity, forming only the (2S,3S) product. nih.gov
Q329A Mutant MesaconateExhibits enhanced diastereoselectivity, yielding exclusively the (2S,3S) product. nih.gov

Influence of Stereochemistry on Enzyme Reaction Mechanism

The stereochemistry of the substrate profoundly influences the catalytic mechanism employed by L-3-Methylaspartate Ammonia Lyase. nih.gov The enzyme adapts its chemical strategy based on the spatial arrangement of the substrate's functional groups.

For the natural substrate, (2S,3S)-L-3-Methylaspartic acid , the deamination reaction proceeds via a concerted elimination mechanism . nih.gov In this pathway, the cleavage of the Cβ-H and Cα-N bonds occurs within the same transition state. nih.gov Isotope effect studies support that for this substrate, the elimination is a predominantly concerted process. nih.gov The reaction is initiated by the abstraction of the C3 proton by a general base, identified as Lys331 from crystal structure data, leading to the formation of an enolate anion intermediate. ebi.ac.uknih.gov This intermediate is stabilized by a Magnesium (Mg²⁺) ion and potentially by His194 within the active site before the elimination of ammonia. ebi.ac.ukresearchgate.net

In contrast, when the enzyme acts on the diastereomer (2S,3R)-L-3-Methylaspartic acid , the reaction switches to a stepwise carbocationic mechanism . nih.gov This represents a significant mechanistic shift induced solely by the change in stereochemistry at the C3 position. nih.gov This stepwise process involves the formation of a carbocation intermediate rather than the concerted cleavage of bonds seen with the (2S,3S) isomer.

Substrate DiastereomerProposed Reaction MechanismKey Features
(2S,3S)-L-3-Methylaspartic Acid Concerted Elimination (E2-like) nih.govnih.govCβ-H and Cα-N bonds break in a single transition state. nih.gov Involves an enolate anion intermediate stabilized by Mg²⁺. ebi.ac.uknih.gov
(2S,3R)-L-3-Methylaspartic Acid Stepwise Carbocationic (E1-like) nih.govProceeds through a distinct carbocation intermediate. nih.gov Bond cleavages occur in separate steps.

This ability of a single enzyme to utilize different mechanisms for closely related diastereomeric substrates highlights the sophisticated interplay between the active site architecture and substrate stereochemistry in determining the catalytic pathway.

Research Methodologies for Synthesis and Biocatalytic Applications of L 3 Methylaspartic Acid

Enzymatic Synthesis of L-3-Methylaspartic Acid and its Derivatives

Enzymatic synthesis provides a powerful tool for producing this compound and related compounds with high precision. Biocatalysts, particularly ammonia (B1221849) lyases, are central to these methodologies due to their ability to catalyze the addition of ammonia to unsaturated dicarboxylic acids.

The synthesis of L-aspartic acid derivatives through the biocatalytic hydroamination of corresponding fumaric acid derivatives is an established and environmentally friendly method. Carbon-nitrogen (C-N) lyases, such as aspartate ammonia lyase (DAL) and 3-methylaspartate ammonia lyase (MAL), are employed for this purpose. researchgate.net These enzymes catalyze the reversible and highly enantioselective addition of ammonia or other amine substrates to the double bond of fumaric acid or its analogs. researchgate.netnih.gov This approach is valued for its high atom economy, as it can directly produce the desired amino acid without the need for complex protection and deprotection steps often required in chemical synthesis. rsc.org

For instance, the enzyme ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) has demonstrated a broad substrate scope, efficiently catalyzing the addition of various arylalkylamines to fumarate. This process yields N-substituted L-aspartic acids with excellent enantiopurity (>99% ee) and good isolated yields (up to 79%), highlighting the potential of C-N lyases in generating a diverse range of aspartic acid derivatives. researchgate.net Similarly, a dual-enzyme cascade has been designed where a methylaspartate lyase first converts fumaric acid into L-aspartic acid, which is then further processed by a second enzyme. oup.com

The stereoselective synthesis of this compound is a key application of engineered ammonia lyases. Wild-type 3-Methylaspartate ammonia-lyase (MAL) catalyzes the reversible amination of mesaconate to produce both (2S,3S)-3-methylaspartic acid and (2S,3R)-3-methylaspartic acid. nih.gov However, for specific applications, obtaining a single stereoisomer is crucial.

Research has demonstrated that engineered methylaspartate ammonia lyases can be used for the highly stereoselective synthesis of various 3-substituted aspartic acids. rsc.org By employing these engineered biocatalysts, fair to good yields have been achieved with high diastereomeric ratios (up to >98:2) and enantiomeric excess values (up to >99%). rsc.org Specifically, certain mutant forms of MAL, developed through site-directed mutagenesis, exclusively catalyze the conversion of mesaconate into (2S,3S)-3-methylaspartic acid, with no detectable formation of the (2S,3R) stereoisomer. nih.gov This level of control showcases the power of biocatalysis in producing optically pure non-canonical amino acids.

Biocatalytic Kinetic Resolution of Substituted Aspartic Acids

Kinetic resolution is a widely used biocatalytic strategy to separate racemic mixtures of chiral compounds. This method leverages the high enantioselectivity of enzymes, which preferentially catalyze the reaction of one enantiomer in a racemic substrate mixture, leaving the other enantiomer unreacted. rsc.org

Engineered methylaspartate ammonia lyases (MALs) have proven effective in the kinetic resolution of racemic 3-substituted aspartic acids. rsc.org In this process, the enzyme selectively deaminates one enantiomer of the racemic mixture, allowing for the separation and isolation of the desired, unreacted enantiomer in high purity. This biocatalytic methodology presents an attractive alternative to conventional chemical resolution techniques, which can be less efficient and environmentally friendly. rsc.org The application of MALs in this context allows for the preparation of various valuable 3-substituted aspartic acids with high optical purity.

Enzyme Engineering for Altered Substrate Specificity and Enhanced Catalytic Efficiency

To overcome the limitations of natural enzymes and tailor them for specific industrial processes, researchers employ enzyme engineering techniques. Methods such as site-directed mutagenesis and directed evolution are used to modify enzymes like L-3-Methylaspartate Ammonia Lyase, altering their substrate specificity, enhancing their catalytic efficiency, and improving their stability. nih.gov

Site-directed mutagenesis is a rational design approach that involves making specific, targeted changes to the DNA sequence of a gene to alter the amino acid sequence of the expressed protein. This technique has been instrumental in elucidating the catalytic mechanism of L-3-Methylaspartate Ammonia Lyase (MAL) and modifying its properties. nih.gov

The crystal structure of MAL suggests that the deamination mechanism involves a general base catalyst abstracting a proton from the substrate to form an enolate anion intermediate. nih.gov Studies have focused on key residues within the active site, such as Lys331, His194, and Gln329. Lys331 is proposed to function as the general base, while His194 and Gln329 are believed to bind the C4 carboxylate group of the substrate and stabilize the intermediate. nih.gov

By replacing these residues with others (e.g., alanine), researchers have created mutant enzymes with profoundly altered properties. The K331A, H194A, and Q329A mutants, for example, exhibited strongly enhanced diastereoselectivity. In the amination of mesaconate, these mutants exclusively produced (2S,3S)-3-methylaspartic acid, demonstrating how precise modifications can fine-tune an enzyme's stereochemical control. nih.gov Kinetic analysis of these mutants confirmed the mechanistic importance of these residues, as the mutations had a significant effect on the kcat and kcat/Km values. nih.gov

Table 1: Impact of Site-Directed Mutagenesis on MAL Diastereoselectivity Data sourced from studies on the amination of mesaconate. nih.gov

Enzyme VariantProduct(s)Diastereoselectivity
Wild-Type MAL(2S,3S)-3-methylaspartic acid & (2S,3R)-3-methylaspartic acidProduces both diastereomers
K331A Mutant(2S,3S)-3-methylaspartic acid onlyExclusively (2S,3S) form
H194A Mutant(2S,3S)-3-methylaspartic acid onlyExclusively (2S,3S) form
Q329A Mutant(2S,3S)-3-methylaspartic acid onlyExclusively (2S,3S) form

Directed evolution is a powerful protein engineering strategy that mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This method involves iterative rounds of gene mutation, library creation, and high-throughput screening or selection to identify improved enzyme variants. mdpi.com

While specific studies on the directed evolution of L-3-Methylaspartate Ammonia Lyase are not extensively detailed in the provided context, the application of this technique to other closely related ammonia lyases illustrates its potential. For example, directed evolution has been successfully applied to aspartase, a related enzyme, to alter its substrate specificity. mdpi.com In one study, a mutant library of the E. coli aspartase gene was created using error-prone PCR. This library was then screened for variants capable of acting on a non-native substrate, L-aspartic acid-alpha-amide. mdpi.com This led to the identification of a mutant with a K327N mutation that exhibited activity towards the new substrate, demonstrating a clear shift in substrate specificity. mdpi.com

Similarly, directed evolution of phenylalanine ammonia-lyase (PAL) and tyrosine ammonia-lyase (TAL) has been used to enhance catalytic activity. researchgate.netrsc.org A high-throughput screening method was developed to screen a mutant library of TAL, resulting in a variant with doubled catalytic activity. researchgate.net These examples underscore the capability of directed evolution to generate novel biocatalytic properties in ammonia lyases, a strategy that holds significant promise for developing bespoke MAL variants for the synthesis of this compound and its derivatives.

Table 2: Kinetic Parameters of Wild-Type vs. Evolved Aspartase Data sourced from a directed evolution study. mdpi.com

EnzymeSubstrateKm (mM)Vmax (U/mg)
Mutated Aspartase (K327N) L-aspartic acid28.30.26
L-aspartic acid-alpha-amide14500.47

This compound as a Chiral Building Block in Laboratory Synthesis

This compound, specifically the (2S,3S)-l-threo isomer, is a non-proteinogenic amino acid that serves as a valuable chiral building block in synthetic organic chemistry. Its rigid structure, featuring two stereocenters and multiple functional groups (two carboxylic acids and an amine), makes it an attractive starting material for the enantioselective synthesis of more complex molecules. The significance of this compound as a synthon is underscored by its incorporation into the structure of natural products, including the antibiotics friulimicin and vicenistatin (B134152) wikipedia.org. Access to enantiomerically pure this compound and its derivatives is crucial for its application as a chiral building block, and various chemo-enzymatic and chemical methods have been developed for this purpose.

Stereoselective Synthesis of this compound Derivatives

The utility of a chiral building block is fundamentally dependent on the ability to synthesize it in a stereochemically pure form. Research has focused on both biocatalytic and traditional chemical methods to produce 3-substituted aspartic acid derivatives with high levels of stereocontrol.

Biocatalytic Approaches:

Engineered enzymes have emerged as powerful tools for the asymmetric synthesis of amino acids. In the case of 3-substituted aspartic acids, engineered methylaspartate ammonia lyases (MAL) have been successfully employed. These enzymes catalyze the stereoselective amination of unsaturated acid precursors, yielding products with high diastereomeric and enantiomeric purity. This biocatalytic method is an attractive alternative to chemical syntheses as it often proceeds under mild conditions with high selectivity researchgate.net.

The research into engineered MAL has demonstrated its effectiveness in producing a variety of valuable 3-substituted aspartic acids. The results highlight the potential for creating a library of chiral building blocks for further synthetic applications researchgate.net.

Table 1: Biocatalytic Synthesis of 3-Substituted Aspartic Acids Using Engineered Methylaspartate Ammonia Lyases

Product Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
3-Substituted Aspartic Acid Derivative 1 Fair to Good Up to >98:2 Up to >99%
3-Substituted Aspartic Acid Derivative 2 Fair to Good Up to >98:2 Up to >99%

This table is interactive. Data is based on findings from studies on engineered methylaspartate ammonia lyases, which achieve high stereoselectivity in the synthesis of various aspartic acid derivatives researchgate.net.

Chemical Synthesis Methods:

Chemical synthesis provides a versatile route to novel derivatives of this compound that may not be accessible through biocatalysis. One documented approach involves the synthesis of β-(S-methyl)thioaspartic acid, a derivative of 3-methylaspartic acid. The key step in this synthesis is the electrophilic sulfenylation of N-protected L-aspartic acid derivatives nih.gov.

The process begins with commercially available N-protected L-aspartic acid esters. A strong base, such as lithium diisopropylamide (LDA), is used to generate an enolate at low temperatures (e.g., -78°C), which then reacts with an electrophilic sulfur source like 2,4-dinitrophenyl methyl disulfide. This sequence effectively installs the methylthio group at the β-position. Subsequent deprotection steps yield the desired protected β-(S-methyl)thioaspartic acid derivative, which is suitable for applications such as peptide synthesis nih.gov.

Table 2: Synthesis of N-Protected-3-methylsulfanyl-L-aspartic Acid Derivatives

Starting Material (Protecting Group) Base Sulfenylation Yield Deprotection Yield
N-Boc-L-aspartic acid di-tert-butyl ester LDA Not Reported Not Reported
N-Cbz-L-aspartic acid 1-benzyl 4-tert-butyl ester LDA 16% 86%

This table is interactive. Data is based on the synthesis of N-protected-3-methylsulfanyl-L-aspartic acid derivatives via electrophilic sulfenylation nih.gov. Yields can vary based on protecting groups and reaction conditions.

These synthetic methodologies provide access to enantiomerically enriched this compound and its derivatives, establishing them as viable chiral building blocks for laboratory synthesis. Their defined stereochemistry and versatile functional groups allow for their use in constructing complex target molecules with precise control over the three-dimensional arrangement of atoms.

Structural Biology and Molecular Interactions of L 3 Methylaspartic Acid Binding Enzymes

Crystal Structures and Active Site Architecture of L-3-Methylaspartate Ammonia (B1221849) Lyase

L-3-Methylaspartate Ammonia Lyase (MAL), also known as β-methylaspartase, is an enzyme that catalyzes the reversible elimination of ammonia from L-threo-3-methylaspartic acid to form mesaconic acid and ammonia. ebi.ac.uknih.govwikipedia.org Structural studies of MAL from organisms like Clostridium tetanomorphum and Citrobacter amalonaticus have provided detailed insights into its architecture and catalytic mechanism. nih.govnih.gov

The active site architecture is characterized by the presence of a divalent metal ion, typically Mg²⁺, which is crucial for catalysis. nih.govnih.gov Several key amino acid residues are strategically positioned to interact with the substrate and facilitate the reaction. nih.gov In the MAL from Clostridium tetanomorphum, Lys-331 acts as the general base catalyst, responsible for abstracting a proton from the C3 position of the substrate. ebi.ac.uknih.gov The resulting enolate intermediate is stabilized by coordination with the Mg²⁺ ion and through interactions with other residues like His-194 and Gln-329. ebi.ac.uknih.gov The surface of the substrate-binding pocket is lined by highly conserved residues including Gln-73, Gln-172, Tyr-356, Thr-360, Cys-361, and Leu-384, which play critical roles in substrate binding and activation. nih.gov

Key Active Site Residues of L-3-Methylaspartate Ammonia Lyase (MAL) and Their Functions
ResidueFunctionSource
Lys-331Acts as the catalytic base, abstracting the C3 proton from L-3-methylaspartic acid. ebi.ac.uknih.gov
Mg²⁺ IonCoordinates with the substrate's carboxylate group to stabilize the enolate intermediate. ebi.ac.uknih.gov
His-194Provides electrostatic stabilization to the negatively charged enolate intermediate. ebi.ac.uknih.gov
Gln-329Stabilizes the enolate intermediate via hydrogen bonding. nih.gov
Gln-73 & Gln-172Bind the 2-amino group of the substrate. nih.gov
Tyr-356 & Leu-384Provide stabilizing interactions with the 3-methyl group of the substrate. nih.gov

Structural Analysis of Methylaspartate Mutase Complexes

Methylaspartate mutase, also known as glutamate (B1630785) mutase, is an isomerase that catalyzes the reversible carbon skeleton rearrangement of L-glutamate to L-threo-3-methylaspartate. ebi.ac.ukwikipedia.org This enzyme is a member of the adenosylcobalamin (coenzyme B₁₂)-dependent family of enzymes, which are known for catalyzing chemically complex reactions via free radical intermediates. nih.govpolimi.it

Structurally, glutamate mutase from Clostridium cochlearium is composed of two different subunits, E and S, which associate to form the active enzyme. nih.gov The crystal structure of the enzyme complex reveals that the cobalamin cofactor is deeply buried at the interface of the subunits. ebi.ac.uk The active site is constructed from residues contributed by both subunits. nih.gov A key feature of the complex is the interaction between the protein and the cobalamin cofactor. A histidine residue (His16) from the protein acts as the axial ligand to the cobalt ion of the cofactor. ebi.ac.uk This interaction is thought to be crucial for modulating the reactivity of the coenzyme's cobalt-carbon bond, facilitating its homolytic cleavage to generate the 5'-deoxyadenosyl radical that initiates the catalytic cycle. ebi.ac.uknih.gov

The active site contains specific residues that are essential for binding the substrate and for catalysis. ebi.ac.uk In addition to the cofactor-ligating histidine, Glu171 is positioned to act as a general acid/base, while Arg100 is involved in substrate binding and stabilization. ebi.ac.uknih.gov Asp14 forms a hydrogen bond with His16, an interaction believed to influence the strength of the cobalt coordination and thereby affect the activation barrier for radical formation. ebi.ac.uk Several crystal structures for this class of enzyme have been solved and are available in the Protein Data Bank (PDB), including entries 1B1A, 1CB7, and 1I9C. wikipedia.org

Key Components of the Methylaspartate Mutase Active Site and Their Roles
Component/ResidueFunctionSource
Adenosylcobalamin (Coenzyme B₁₂)Cofactor that generates a 5'-deoxyadenosyl radical to initiate the rearrangement reaction. polimi.itnih.gov
His-16Forms the axial ligand to the cobalt ion of the cobalamin cofactor, stabilizing the Cbl(II) state. ebi.ac.uk
Glu-171Acts as a general acid/base, deprotonating the substrate's amino group during catalysis. ebi.ac.uknih.gov
Arg-100Involved in binding and stabilizing the substrate. ebi.ac.uk
Asp-14Forms a charged hydrogen bond with His-16, influencing the cofactor's reactivity. ebi.ac.uk

Substrate Binding Modes and Conformational Changes Induced by this compound

The binding of this compound to its target enzymes induces specific interactions and conformational states that are essential for catalysis.

In L-3-Methylaspartate Ammonia Lyase (MAL), the crystal structure in complex with the substrate (PDB: 1KKR) shows a precise network of interactions. nih.gov The two carboxylate groups of this compound are anchored in the active site through multiple hydrogen bonds. The 1-carboxylate group interacts with the side chains of Gln-172 and Thr-360, as well as the main chain amide of Cys-361. nih.gov The 4-carboxylate group interacts with His-194, Gln-329, and coordinates with the Mg²⁺ ion. nih.govnih.gov The substrate's 2-amino group forms hydrogen bonds with the side chain of Gln-172 and a water molecule that is, in turn, coordinated by Gln-73. nih.gov Furthermore, the substrate's 3-methyl group is situated in a hydrophobic pocket, where it has stabilizing interactions with residues such as Leu-384. nih.govnih.gov This intricate binding mode correctly positions the C3 proton for abstraction by the catalytic base, Lys-331. nih.govnih.gov

For methylaspartate mutase, while the enzyme catalyzes the interconversion with glutamate, the binding of the methylaspartate product must occur in a specific conformation to facilitate the reverse reaction. The substrate is held in the active site through extensive hydrogen-bonding interactions. acs.org Studies on related B₁₂-dependent mutases, such as methylmalonyl-CoA mutase, have revealed that substrate binding can induce significant conformational changes. nih.gov In methylmalonyl-CoA mutase, the substrate-binding site is located within a (β/α)₈ TIM-barrel domain that is in an "open" and solvent-accessible state in the absence of the substrate. nih.gov Upon substrate binding, the barrel domain "closes," completely burying the active site. This closure is thought to trigger the homolysis of the coenzyme's Co-C bond by displacing the adenosyl group, thus initiating the radical reaction. nih.gov It is plausible that similar large-scale conformational changes occur in methylaspartate mutase upon binding this compound to sequester the reactive radical intermediates from the solvent.

Protein Engineering Approaches Informed by Structural Insights

The detailed structural and mechanistic understanding of enzymes that bind this compound has paved the way for their redesign through protein engineering. These efforts aim to alter substrate specificity, improve catalytic efficiency, and generate novel biocatalysts for synthetic applications. nih.govmdpi.com

For L-3-Methylaspartate Ammonia Lyase (MAL), structure-based engineering has been particularly successful. nih.gov By identifying residues that line the active site pocket, researchers have created mutants with expanded substrate scopes. For example, recognizing that Leu-384 contributes to a hydrophobic pocket that interacts with the methyl group of the natural substrate, the L384A mutant was created. nih.gov This single mutation in Clostridium tetanomorphum MAL resulted in an enzyme with broader substrate specificity. nih.gov Rational design strategies have led to the development of single-active-site mutants capable of catalyzing the asymmetric synthesis of a variety of aspartic acid derivatives. nih.gov By enlarging the active site, these engineered enzymes can accommodate bulkier substrates, including various substituted amines and fumarates, while maintaining the high stereoselectivity of the wild-type enzyme. nih.gov This approach has enabled the highly enantio- and diastereoselective synthesis of compounds like threo-3-benzyloxyaspartate, a known inhibitor of glutamate transporters. nih.gov

Further protein engineering based on structural insights has involved targeting residues like T360 and C361, which interact with the substrate's C1 carboxylate group. nih.gov By creating T360A/S and C361A/S mutants, scientists have explored modifications to the accommodation of non-natural substrates within the catalytic pocket. nih.gov These structure-guided mutagenesis studies are crucial for developing MAL variants with tailored catalytic activities for the production of valuable unnatural amino acids. semanticscholar.org

Advanced Analytical Techniques in L 3 Methylaspartic Acid Research

Application of Isotope Labeling and Isotope Effects for Mechanistic Studies

Isotope labeling is a powerful tool for tracing the metabolic fate of molecules and for probing the mechanisms of enzyme-catalyzed reactions. In the context of L-3-methylaspartic acid, the use of stable isotopes, such as deuterium (B1214612) (²H), has been instrumental in understanding the intricacies of enzymatic reactions.

One key application has been in the study of kinetic isotope effects (KIEs), which measure the change in the rate of a reaction when an atom in the substrate is replaced with one of its heavier isotopes. These studies provide profound insights into the transition state of a reaction and can help to identify the rate-determining step. For instance, the synthesis of mono- and di-deuterated (2S, 3S)-3-methylaspartic acids has been developed to facilitate mechanistic investigations of enzymes like glutamate (B1630785) mutase. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can elucidate the nature of the bond-breaking and bond-forming steps in the catalytic cycle.

In the deamination of (2S,3S)-3-methylaspartic acid catalyzed by 3-methylaspartate ammonia-lyase, primary deuterium isotope effects have been observed. A study comparing the deamination of this compound and its C-3 deuterated isotopomer revealed a significant primary isotope effect on both Vmax and V/K. This finding suggests that the breaking of the C-H bond at the 3-position is a key event in the rate-determining step of the reaction and supports a concerted elimination mechanism for this enzyme.

Table 1: Kinetic Isotope Effects in the Deamination of this compound Analogs

SubstrateIsotope Effect on VmaxIsotope Effect on V/K
(2S,3S)-3-Methylaspartic acid1.71.7
(2S,3S)-3-Ethylaspartic acid1.21.2
(2S)-Aspartic acidNo primary isotope effectNo primary isotope effect

This interactive table summarizes the observed primary deuterium isotope effects for the 3-methylaspartase-catalyzed deamination of different substrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the determination of molecular structure and stereochemistry. For a molecule like this compound, which has two stereocenters, NMR is crucial for distinguishing between its different stereoisomers. The spatial arrangement of atoms leads to distinct chemical shifts and coupling constants in the NMR spectrum, providing a fingerprint of the molecule's three-dimensional structure.

While a detailed, publicly available NMR spectral assignment specifically for this compound is not readily found in the searched literature, the principles of NMR analysis of amino acids are well-established. For instance, in the ¹H NMR spectrum of L-aspartic acid in D₂O, the protons on the α- and β-carbons exhibit distinct chemical shifts and coupling patterns. The introduction of a methyl group at the 3-position in this compound would be expected to further influence these parameters, with the chemical shift of the methyl group itself providing a key resonance.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for stereochemical assignments. COSY experiments reveal scalar coupling networks between protons, helping to assign protons to specific carbon atoms. NOESY experiments, on the other hand, provide information about through-space proximity of protons. For this compound, NOESY could be used to determine the relative stereochemistry of the methyl group and the amino group by observing the spatial proximity between their respective protons.

Table 2: Representative ¹H NMR Chemical Shifts for Aspartic Acid Derivatives

CompoundProtonChemical Shift (ppm) in D₂O
L-Aspartic Acidα-H~3.9
β-H~2.8
N-Methyl-D-Aspartic Acidα-H~3.6
β-H~2.7
N-CH₃~2.4

This interactive table provides typical ¹H NMR chemical shift ranges for protons in L-aspartic acid and a related derivative, illustrating the type of data obtained from NMR analysis.

Chromatographic Methods for Detection and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, detection, and quantification of amino acids and their derivatives, including this compound, in complex biological matrices. The method's high resolution and sensitivity make it ideal for analyzing these compounds.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for amino acid analysis. Due to the polar nature of amino acids, derivatization with a hydrophobic reagent is often necessary to enhance their retention on the nonpolar stationary phase and to improve their detection. A widely used derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with primary amino acids to form highly fluorescent isoindole derivatives. This pre-column derivatization significantly increases the sensitivity of detection by fluorescence or UV-Vis spectroscopy.

Several HPLC methods have been developed for the determination of acidic D-amino acids and their N-methyl derivatives. These methods often utilize chiral derivatizing agents or chiral stationary phases to separate the different enantiomers. For instance, a one-step derivatization procedure with the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) has been reported for the HPLC resolution of N-methyl-D,L-aspartate and other related amino acids. The resulting diastereomers can be separated on a standard ODS (octadecylsilane) column.

Table 3: Example HPLC Conditions for Amino Acid Derivative Analysis

ParameterCondition
ColumnODS-Hypersil reversed-phase (5 µm)
Mobile Phase A0.11% TFA in water (v/v)
Mobile Phase B0.11% TFA in MeCN (v/v)
GradientLinear gradient from 20% B to 38% B over 46 minutes
Flow Rate1.1 mL/min
DetectionUV at 340 nm

This interactive table outlines a representative set of HPLC conditions used for the separation of derivatized amino acid diastereomers.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic interactions between enzymes and their substrates at an atomic level. These simulations provide a "computational microscope" to visualize and understand the conformational changes, binding events, and catalytic mechanisms that are often difficult to capture experimentally.

In the context of this compound research, MD simulations can be applied to enzymes such as 3-methylaspartate ammonia (B1221849) lyase and glutamate mutase. For 3-methylaspartate ammonia lyase, docking calculations, a related computational technique, have been used to show that this compound and other ligands can fit into the enzyme's catalytic pocket. nih.gov These studies have highlighted the importance of hydrophobic interactions involving the methyl group for proper substrate binding. nih.gov MD simulations could further elucidate the dynamic aspects of this binding process, including the role of water molecules and the conformational changes in the enzyme upon substrate binding.

For glutamate mutase, which catalyzes the reversible conversion of L-glutamate to L-threo-3-methylaspartate, MD simulations can help to understand the large-scale conformational changes that are known to occur during its catalytic cycle. These simulations can model the binding of the substrate, the interaction with the cobalamin cofactor, and the subsequent product release. By simulating the enzyme-substrate complex over time, researchers can identify key amino acid residues involved in substrate recognition, catalysis, and the stabilization of reaction intermediates. This information is invaluable for understanding the enzyme's mechanism and for guiding protein engineering efforts.

Natural Occurrence and Distribution of L 3 Methylaspartic Acid

Microbial Sources and Isolation of L-3-Methylaspartic Acid Producers

The primary natural sources of this compound are microorganisms, where it functions as an intermediate in metabolic pathways and a building block for secondary metabolites.

A notable role of this compound is as a precursor in the biosynthesis of certain antibiotics. For instance, the bacterium Actinoplanes friuliensis produces the lipopeptide antibiotic friulimicin, which incorporates L-threo-3-methylaspartic acid into its structure. Similarly, Streptomyces halstedii utilizes this amino acid in the biosynthesis of the antitumor antibiotic vicenistatin (B134152). In both of these actinomycetes, the formation of this compound is catalyzed by the enzyme glutamate (B1630785) mutase, which rearranges L-glutamate.

Another significant microbial source is found among the haloarchaea, a group of extremophilic archaea that thrive in high-salt environments. In organisms such as Haloarcula marismortui, this compound is a key intermediate in the methylaspartate cycle. This metabolic pathway is involved in the assimilation of acetate (B1210297), a simple carbon source.

The isolation of these this compound producing microorganisms involves specific techniques tailored to their natural habitats and physiological characteristics.

Actinomycetes (Actinoplanes and Streptomyces): These bacteria are typically isolated from soil samples. A common method involves suspending a soil sample in sterile water, followed by serial dilution and plating onto selective agar (B569324) media. Media such as GYM Streptomyces Medium are often used for the cultivation of Actinoplanes friuliensis. The incubation is generally carried out under aerobic conditions at a temperature of around 28°C for several days. To specifically isolate antibiotic-producing strains, techniques like the cross-streak assay can be employed, where the isolate is grown alongside a test organism to observe any growth inhibition.

Haloarchaea: These microorganisms are isolated from hypersaline environments like salt lakes, solar salterns, and salt mines. Water or salt crystal samples are collected and can be enriched in a high-salt liquid medium. A common medium for isolation and cultivation contains high concentrations of NaCl (e.g., 250 g/L), along with other salts like MgSO₄·7H₂O and KCl, and a carbon source. The pH is typically neutral to slightly alkaline. Cultures are incubated at temperatures around 37°C. Isolation of pure cultures is achieved by streaking on solid agar medium with a similar high-salt composition.

Table 1: Microbial Producers of this compound and Isolation Strategies

Microbial ProducerNatural HabitatRole of this compoundGeneral Isolation Approach
Actinoplanes friuliensisSoilPrecursor to the antibiotic friulimicinSerial dilution of soil samples and plating on selective media (e.g., GYM Streptomyces Medium).
Streptomyces halstediiSoilPrecursor to the antibiotic vicenistatinSimilar to other soil actinomycetes, using selective media and screening for antibiotic activity.
Haloarcula marismortuiHypersaline environmentsIntermediate in the methylaspartate cycle for acetate assimilationEnrichment in high-salt media followed by plating on solid media with high NaCl concentration.

Presence in Specific Biological Matrices (e.g., Plants, Microorganisms)

The detection of this compound has been confirmed in a limited range of biological matrices, primarily within the microbial kingdom and in some invertebrate animals.

In addition to the producing organisms mentioned above, this compound has been identified in the bacterium Paraburkholderia. Furthermore, a derivative, β-(S-methyl)thioaspartic acid, has been found as a post-translational modification in the ribosomal protein S12 of Escherichia coli. This modification highlights a role for aspartic acid derivatives beyond primary metabolism and secondary metabolite synthesis.

The presence of this compound has also been reported in the aquatic crustacean Daphnia pulex (water flea). The metabolic or physiological significance of the compound in this organism is not yet fully understood.

Despite the development of sensitive analytical techniques for the detection of amino acids in plant tissues, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), the natural occurrence of this compound in plants has not been reported in the scientific literature to date. While L-aspartic acid is a common and vital component of plant metabolism, its methylated form appears to be absent or below the detection limits of current analytical methods in the plant kingdom.

Table 2: Documented Presence of this compound in Biological Matrices

Biological MatrixOrganism/GroupSpecific Context
Microorganisms Actinoplanes friuliensisBiosynthesis of friulimicin
Streptomyces halstediiBiosynthesis of vicenistatin
Haloarchaea (e.g., Haloarcula marismortui)Methylaspartate cycle
ParaburkholderiaGeneral metabolism
Escherichia coliPost-translational modification of ribosomal protein S12 (as β-(S-methyl)thioaspartic acid)
Animals Crustacea (Daphnia pulex)Endogenous compound
Plants -Not reported to be naturally occurring

Perspectives and Future Directions in L 3 Methylaspartic Acid Research

Elucidation of Novel Enzymatic Pathways Involving L-3-Methylaspartic Acid

This compound is primarily known as a key intermediate in the glutamate (B1630785) fermentation pathway, where it is formed from L-glutamate by the action of the vitamin B12-dependent enzyme glutamate mutase. nih.govebi.ac.uk This pathway is part of the catabolism of L-glutamic acid to acetyl-coenzyme A in some anaerobic bacteria. researchgate.net However, the full extent of its metabolic roles and the diversity of enzymes that interact with it are still being uncovered.

Future research will likely focus on "genomic enzymology," a strategy that uses genome sequencing and bioinformatics to identify novel enzymes and metabolic pathways. researchgate.net This approach can help close the gap between the vast number of available genome sequences and the functional characterization of the proteins they encode. researchgate.net By searching for homologues of known enzymes like glutamate mutase and 3-methylaspartate ammonia (B1221849) lyase (MAL) in diverse microbial genomes, researchers can identify new enzymes with potentially different substrate specificities or catalytic properties. This could lead to the discovery of entirely new metabolic contexts for this compound, potentially involved in secondary metabolite biosynthesis or unique carbon and nitrogen metabolism pathways. wikipedia.org For instance, the methylaspartate cycle, crucial for acetate (B1210297) assimilation in some haloarchaea, highlights the anabolic potential involving this amino acid. researchgate.net Exploring extremophiles and uncultured microorganisms may reveal novel enzymatic chemistries and pathways centered around this compound.

Development of Advanced Biocatalytic Systems for this compound Production and Derivatization

Biocatalysis offers a green and highly specific alternative to traditional chemical synthesis. nih.gov Enzymes involved in this compound metabolism are prime candidates for developing advanced biocatalytic systems for its production and the synthesis of valuable derivatives.

Production: The industrial production of L-aspartic acid and other amino acids has benefited greatly from immobilized enzyme and whole-cell systems, which improve catalyst stability and reusability. doi.orgresearchgate.net Similar strategies can be applied to this compound production. For example, immobilizing glutamate mutase or whole cells of microorganisms like Clostridium cochlearium could enable the continuous conversion of L-glutamate to this compound. ebi.ac.uk

Derivatization: The derivatization of amino acids creates compounds with applications in pharmaceuticals, food, and cosmetics. nih.gov Carbon-nitrogen lyases, such as 3-methylaspartate ammonia lyase (MAL) and aspartate ammonia lyase, are particularly promising for derivatization. nih.gov These enzymes catalyze the reversible addition of ammonia to α,β-unsaturated dicarboxylic acids. nih.gov Research has shown that these lyases can accept non-natural substrates, enabling the synthesis of various N-substituted L-aspartic acid derivatives. nih.gov For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has demonstrated a broad substrate scope, facilitating the asymmetric synthesis of N-arylalkyl-substituted L-aspartic acids. nih.gov Future work will involve protein engineering of MAL and other lyases to accept a wider range of nucleophiles beyond ammonia, leading to novel this compound derivatives with unique properties. Combining enzymatic reactions with chemical steps is another promising route, as demonstrated in the production of the sweetener aspartame. researchgate.netnih.gov

EnzymeSource OrganismReaction CatalyzedPotential Application
Glutamate Mutase (Glm) Clostridium cochleariumL-glutamate ⇌ (2S,3S)-3-methylaspartateProduction of this compound
3-Methylaspartate Ammonia Lyase (MAL) Citrobacter amalonaticus, Morganella morganiiL-threo-3-methylaspartate ⇌ mesaconate + NH₃Production of mesaconate or chiral amine synthesis
Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase Chelativorans sp. BNC1(S,S)-EDDS ⇌ ethylenediamine + 2 fumarateSynthesis of N-substituted L-aspartic acid derivatives

High-Resolution Structural Insights into Enzyme-Substrate and Enzyme-Cofactor Interactions

A deep understanding of enzyme structure is fundamental to elucidating catalytic mechanisms and guiding protein engineering efforts. High-resolution structural studies, primarily using X-ray crystallography, have provided critical insights into the enzymes of the this compound pathway.

Glutamate Mutase (Glm): This is a complex, adenosylcobalamin (coenzyme B12)-dependent enzyme. nih.gov Structural studies have revealed how the enzyme's two subunits, GlmE and GlmS, assemble to form the active site. nih.gov High-resolution structures show that the B12-binding site is only partially formed in the absence of the cofactor. nih.gov Upon binding, key structural elements, including a conserved histidine residue that coordinates to the cobalt ion of B12, become ordered. nih.govrcsb.org This interaction is thought to be crucial for inducing the homolytic cleavage of the coenzyme's Co-C bond, which initiates the radical-based rearrangement of glutamate to 3-methylaspartate. ebi.ac.ukrcsb.org

3-Methylaspartate Ammonia Lyase (MAL): The crystal structure of MAL reveals that it belongs to the aspartase/fumarase superfamily and possesses a TIM barrel domain. wikipedia.org Structures of MAL in complex with its substrate have illuminated its catalytic mechanism. nih.govresearchgate.net The active site contains a catalytic lysine residue (Lys-331) that acts as a general base, abstracting a proton from the substrate to form a stabilized enolate anion intermediate. researchgate.net A nearby magnesium ion and a histidine residue help to stabilize the negative charge of this intermediate before the elimination of ammonia. researchgate.netnih.gov These structural details provide a roadmap for engineering the enzyme's substrate specificity and diastereoselectivity. plos.org

EnzymePDB IDOrganismResolution (Å)Key Structural Finding
Glutamate Mutase 6H9EClostridium cochlearium1.82Reveals a caged radical reaction space controlling the catalytic path. rcsb.org
Glutamate Mutase (B12-binding subunit) 1CC3Clostridium cochlearium- (NMR)B12-binding site is partially unstructured in the absence of the coenzyme. nih.gov
Methylaspartate Ammonia Lyase 1KKOCitrobacter amalonaticus2.10Shows a TIM barrel domain and provides insights into enzyme evolution. wikipedia.org

Integration of this compound Pathway Engineering with Synthetic Biology Platforms

Synthetic biology applies engineering principles to biology, enabling the design and construction of new biological parts, devices, and systems. nih.gov Integrating the knowledge of this compound pathways and enzymes into synthetic biology platforms is a key future direction for the sustainable production of this amino acid and its derivatives.

Metabolic engineering efforts have successfully created microbial cell factories, primarily in Escherichia coli and Corynebacterium glutamicum, for the overproduction of L-aspartate family amino acids. nih.govnih.gov These engineered strains can serve as a foundation for producing this compound. By introducing the gene for glutamate mutase into a high-flux L-glutamate-producing strain, it is possible to channel metabolic flow towards this compound. Further engineering could involve introducing genes for MAL or other lyases to create novel pathways for the biosynthesis of valuable chemicals from this compound. mdpi.comresearchgate.net

The development of advanced synthetic biology platforms will accelerate this process. researchcommons.org These platforms can include custom-designed allosteric transcription factors that act as biosensors for specific molecules, enabling high-throughput screening of engineered enzyme variants or metabolic pathways. harvard.edu By creating a biosensor for this compound or a desired derivative, millions of engineered cells can be screened rapidly to identify strains with improved production titers, yields, and productivity. harvard.edu This "design-build-test-learn" cycle is central to synthetic biology and will be instrumental in optimizing microbial cell factories for the industrial-scale biomanufacturing of this compound-derived products. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing L-3-methylaspartic acid in laboratory settings, and how do they ensure stereochemical purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical pathways. For enzymatic methods, methylaspartate ammonia-lyase (MAL) is used to catalyze the conversion of citramalate to this compound, ensuring stereochemical control via substrate specificity . Chemical synthesis may employ asymmetric catalysis (e.g., chiral auxiliaries) or resolution techniques. Researchers must validate purity using chiral HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to confirm enantiomeric excess (>98%) and absence of byproducts .

Q. How is this compound detected and quantified in biological matrices, and what are the limitations of current analytical techniques?

  • Methodological Answer : Detection relies on derivatization with fluorescent tags (e.g., o-phthalaldehyde) followed by HPLC-fluorescence or LC-MS/MS. Isotope dilution assays using deuterated or ¹³C-labeled internal standards improve accuracy. Limitations include matrix interference in complex samples (e.g., cerebrospinal fluid) and low sensitivity for trace concentrations (<1 nM). Advanced techniques like capillary electrophoresis with laser-induced fluorescence (CE-LIF) may enhance resolution .

Q. What is the metabolic role of this compound in microbial systems, and how can its catabolic pathways be experimentally traced?

  • Methodological Answer : In Clostridium tetanomorphum, this compound is a key intermediate in glutamate fermentation. Radiolabeled tracers (e.g., ³H or ¹⁴C at the methyl group) are used to track incorporation into downstream metabolites via pulse-chase experiments. Gene knockout studies (e.g., mal gene deletion) combined with metabolomics (GC-MS) can confirm pathway dependencies .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ³H, ¹³C) of this compound be optimized for kinetic studies of neurotransmitter transporters?

  • Methodological Answer : Tritium labeling at C2/C3 positions (specific activity >20 Ci/mmol) is achieved via catalytic reduction of unsaturated precursors. For ¹³C labeling, microbial fermentation with ¹³C-glucose as a carbon source ensures uniform incorporation. Validation requires NMR isotopomer analysis and scintillation counting for ³H. Applications include competitive uptake assays in neuronal cell lines to study aspartate-glutamate exchanger dynamics .

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound for glutamate receptors?

  • Methodological Answer : Discrepancies arise from receptor subtype variability (e.g., NMDA vs. AMPA receptors) and assay conditions (e.g., pH, co-agonists). Systematic approaches include:

  • Receptor-specific assays : Use heterologous expression systems (e.g., HEK293 cells) to isolate receptor subtypes.
  • Buffering controls : Maintain physiological ion concentrations (e.g., Mg²⁺ for NMDA receptors).
  • Meta-analysis : Pool data from electrophysiology (patch-clamp) and radioligand displacement studies, applying statistical weighting for sample size and methodological rigor .

Q. How can computational modeling (e.g., MD simulations) predict the conformational stability of this compound in enzyme active sites?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) parameterized for non-canonical amino acids can model binding modes. Key steps:

Docking : Rigid/flexible docking with AutoDock Vina to identify plausible poses.

Free energy calculations : Use umbrella sampling or metadynamics to estimate binding energy (ΔG).

Validation : Compare simulated hydrogen-bonding networks with crystallographic data (PDB entries for MAL or related enzymes) .

Q. What are the challenges in differentiating this compound from its isomers (e.g., D-3-methylaspartate) in vivo, and how can they be addressed?

  • Methodological Answer : Isomers co-elute in conventional HPLC methods. Solutions include:

  • Chiral columns : Use β-cyclodextrin-based stationary phases for enantiomeric separation.
  • Enzymatic assays : Exploit stereospecific enzymes (e.g., L-amino acid oxidases) to selectively degrade one enantiomer.
  • Isotope tracing : Co-administer ¹³C-labeled isomers and track metabolic fate via ¹³C-NMR .

Data Presentation and Reproducibility

Q. What minimal dataset details are required for publishing studies on this compound to ensure reproducibility?

  • Methodological Answer : Include:

  • Synthetic protocols : Precursor ratios, reaction times, and purification yields.
  • Analytical parameters : HPLC gradients, MS ionization settings, NMR spectral assignments.
  • Biological assays : Cell line authentication, buffer compositions, and statistical tests (e.g., ANOVA with post-hoc corrections).
  • Ethics statements : For animal/human studies, specify approval bodies and consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.